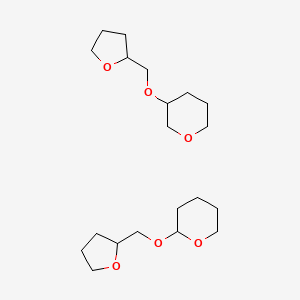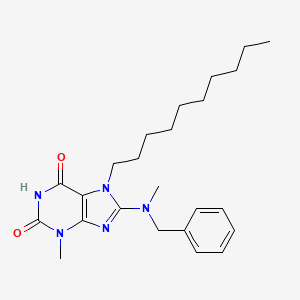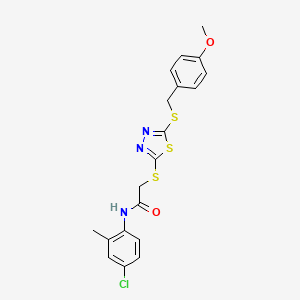
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are organic compounds that belong to the class of ethers. These compounds are characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an oxolan ring (a five-membered ring containing one oxygen atom) connected via a methoxy group. They are used in various chemical and industrial applications due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane typically involves the reaction of oxane derivatives with oxolan derivatives under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of these compounds may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction. The products are then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Medicine: Research into their potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane involves their interaction with specific molecular targets. These compounds can act as ligands, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether similar to the oxolan ring.
1,4-Dioxane: A six-membered ring ether similar to the oxane ring.
Methoxyethane: An ether with a simpler structure but similar functional groups.
Uniqueness
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are unique due to their combined oxane and oxolan rings, which provide distinct chemical properties and reactivity compared to simpler ethers. This makes them valuable in various specialized applications.
属性
分子式 |
C20H36O6 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane |
InChI |
InChI=1S/2C10H18O3/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h2*9-10H,1-8H2 |
InChI 键 |
OMNURHQDSBSXKB-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC2CCCO2.C1CC(COC1)OCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)



![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)



![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)


